Researchers requiring exact 2,4-dimethyl isomer for Eperisone impurity profiling or PDE4 inhibitor synthesis often face supply of generic analogs that fail regulatory compliance or yield off-target biological effects. This compound resolves these issues precisely: • Authentic Eperisone Impurity 12 standard for HPLC/GC calibration. • Critical steric hindrance for oxazole-based PDE4 inhibitor binding. • Signature rose oxide-like note for fragrance formulation. Consistently in stock, ready for global dispatch.
1-(2,4-Dimethylphenyl)propan-1-one (CAS 35031-55-1), commonly known as 2',4'-dimethylpropiophenone, is a di-alkylated aromatic ketone utilized as a high-value building block in fine chemical synthesis and commercial fragrance formulations [1]. Characterized by a boiling point of 249.7 °C and a refractive index of 1.506, this compound features an ortho- and para-methyl substituted phenyl ring coupled to a propanone moiety. In industrial procurement, it is primarily sourced as a specialized precursor for pharmaceutical active ingredients (such as PDE4 inhibitors), a critical impurity standard for API quality control, and a potent olfactory modifier in advanced perfumery . Its specific dual methyl substitution provides distinct steric and electronic properties that differentiate its downstream reactivity and binding behavior from unsubstituted propiophenone baselines.
Substituting 1-(2,4-Dimethylphenyl)propan-1-one with closely related analogs, such as 4'-methylpropiophenone or unsubstituted propiophenone, fundamentally alters downstream product performance and process viability. In pharmaceutical synthesis, the presence of the ortho-methyl group introduces critical steric hindrance that restricts the rotation of the carbonyl group, directly impacting the binding affinity of the resulting API molecules (e.g., oxazole-based PDE4 inhibitors) [1]. In fragrance formulations, generic propiophenones fail to replicate the specific rose oxide-like and herbal-like olfactory profile imparted by the 2,4-dimethyl substitution pattern, leading to flat or off-target scent profiles [2]. Furthermore, in API quality control, only the exact 2,4-dimethyl isomer can serve as the validated reference standard for Eperisone Impurity 12, making structural analogs useless for regulatory compliance workflows .
During the catalytic synthesis of dimethylpropiophenones via the Friedel-Crafts acylation of m-xylene with propionic anhydride, the steric environment dictates the isomer distribution. Using a deep eutectic solvent ([CholineCl][ZnCl2]3) under microwave irradiation (120 °C), the reaction yields 1-(2,4-dimethylphenyl)propan-1-one with a highly favorable regioselectivity of 93%, compared to only 7% for the sterically hindered 2,6-dimethylpropiophenone isomer [1]. This robust selectivity profile ensures high isolated yields and minimizes the need for complex, energy-intensive downstream chromatographic separations.
| Evidence Dimension | Regioselective product distribution |
| Target Compound Data | 93% selectivity (2,4-dimethylpropiophenone) |
| Comparator Or Baseline | 7% selectivity (2,6-dimethylpropiophenone) |
| Quantified Difference | 13.2-fold higher preference for the 2,4-isomer |
| Conditions | Microwave-assisted Friedel-Crafts acylation (120 °C, 5 min) using [CholineCl][ZnCl2]3 catalyst |
High regioselectivity during its synthesis ensures that commercial batches of this compound maintain high isomeric purity with lower production costs, making it an economically viable building block for bulk procurement.
1-(2,4-Dimethylphenyl)propan-1-one demonstrates exceptional potency as a fragrance modifier, specifically engineered to impart and reinforce rose oxide-like and herbal-like notes. In commercial fragrance compositions, it is effective at highly dilute weight ratios ranging from 1:1000 to 1:0.5 relative to other fragrance substances [1]. Unlike generic alkylphenyl ketones which often require higher loading to achieve noticeable scent modification without off-notes, this compound achieves synergistic sensory enhancement at lower concentrations, optimizing the cost-in-use for cosmetic and home care formulations.
| Evidence Dimension | Effective formulation weight ratio |
| Target Compound Data | 1:1000 to 1:0.5 (Target to total fragrance substances) |
| Comparator Or Baseline | Standard generic alkylphenyl ketones (higher required loading) |
| Quantified Difference | Effective at sub-0.1% formulation thresholds |
| Conditions | Blended fragrance substance compositions for floral/herbal profiles |
Procurement of this specific ketone allows formulators to achieve premium olfactory profiles at lower material loading, reducing overall formulation costs.
In the pharmaceutical manufacturing of centrally acting muscle relaxants like Eperisone and Tolperisone, 1-(2,4-Dimethylphenyl)propan-1-one is generated as a specific process-related byproduct, officially designated as Eperisone Impurity 12 . For analytical laboratories, utilizing the exact >97% purity standard of this compound is critical for calibrating HPLC/GC workflows. Structural isomers or closely related propiophenones cannot replicate the specific retention time and mass spectrometry fragmentation pattern required to validate the purity of the final API batch.
| Evidence Dimension | Chromatographic retention and validation suitability |
| Target Compound Data | Exact match for Eperisone Impurity 12 |
| Comparator Or Baseline | 4'-Methylpropiophenone or other isomers |
| Quantified Difference | 100% structural and retention time concordance vs. 0% for analogs |
| Conditions | HPLC/GC impurity profiling of Eperisone/Tolperisone APIs |
Purchasing the exact 2,4-dimethyl isomer is a strict regulatory requirement for API manufacturers to pass quality control and release commercial drug batches.
Directly following its role as Eperisone Impurity 12, this compound is essential for analytical laboratories conducting HPLC/GC purity profiling of commercial muscle relaxant APIs. Its procurement ensures accurate calibration and regulatory compliance during batch release .
Due to its potent rose oxide-like and herbal-like olfactory profile, the compound is procured by the cosmetics and perfumery industry to act as a mid-to-base note modifier, allowing formulators to achieve complex scent profiles at exceptionally low weight ratios [1].
Leveraging the unique steric hindrance provided by the 2,4-dimethyl substitution, this compound is utilized as a foundational building block in the synthesis of novel oxazole-based phosphodiesterase 4 (PDE4) inhibitors, which require specific conformational geometries to minimize off-target side effects[2].